

Characterization of 4-amino-N-(4-methoxyphenyl)benzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B113204

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the chemical compound **4-amino-N-(4-methoxyphenyl)benzamide**. The document details its physicochemical properties, spectral data, and crystallographic information. Standardized experimental protocols for its preparation and purification are presented, along with predicted spectral data based on analogous compounds. Furthermore, this guide explores the potential biological significance of the benzamide scaffold, offering insights for researchers in medicinal chemistry and drug development.

Introduction

4-amino-N-(4-methoxyphenyl)benzamide is an organic compound featuring a core benzamide structure, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.^[1] The molecule incorporates a 4-aminobenzoyl group linked to a p-anisidine moiety via an amide bond. Understanding the synthesis and detailed characterization of this compound is crucial for its potential application in drug discovery and materials science. This guide serves as a technical resource, consolidating

essential data and methodologies for researchers working with this and structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of **4-amino-N-(4-methoxyphenyl)benzamide** are summarized in the table below. This data is essential for its handling, formulation, and analysis.

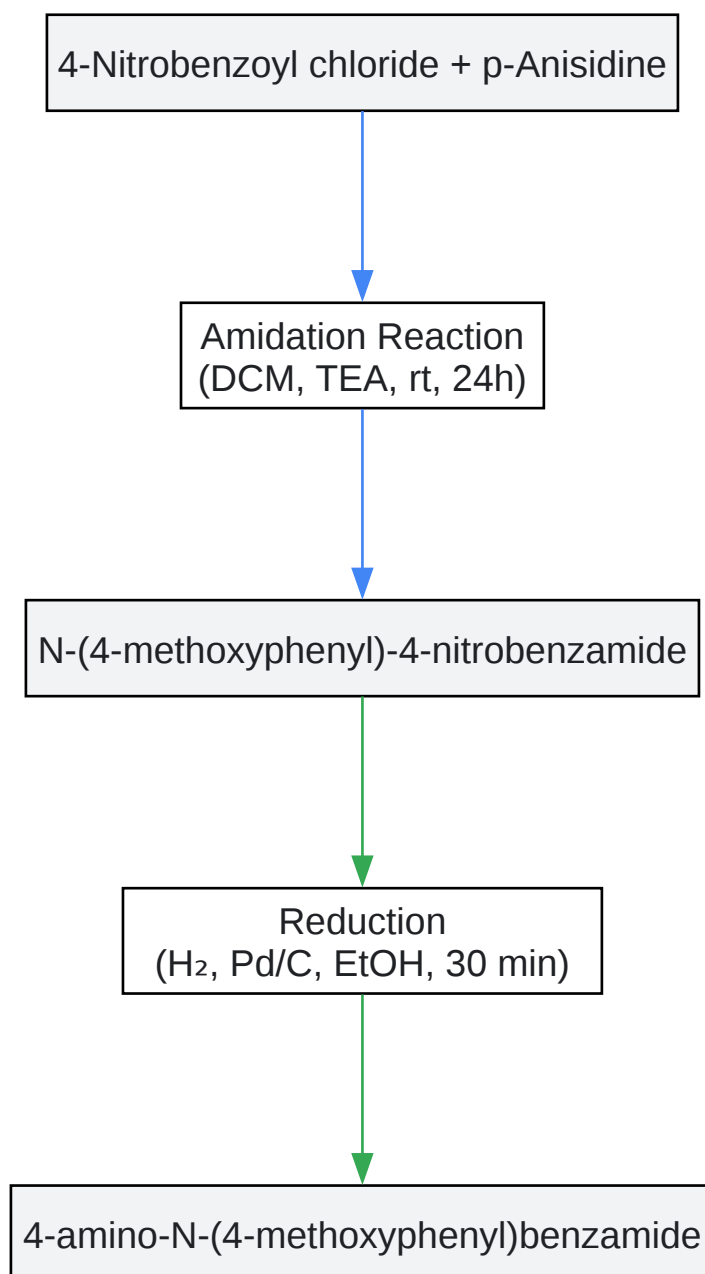
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[2]
Molecular Weight	242.27 g/mol	[2][3]
CAS Number	891-35-0	[2]
IUPAC Name	4-amino-N-(4-methoxyphenyl)benzamide	[2]
Canonical SMILES	<chem>COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N</chem>	[2]
InChI Key	JJKVMNNUINFIRK-UHFFFAOYSA-N	[2]
Appearance	White to light yellow solid (predicted)	
XLogP3	1.9	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]

Synthesis and Purification

The synthesis of **4-amino-N-(4-methoxyphenyl)benzamide** is typically achieved through the acylation of p-anisidine with a 4-aminobenzoyl derivative. A common and effective method involves the reaction of p-anisidine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. An alternative is the direct coupling of 4-aminobenzoic acid with p-anisidine using a

suitable coupling agent. Below are detailed protocols for a two-step synthesis from 4-nitrobenzoyl chloride.

Synthesis Workflow



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Caption: Synthetic workflow for **4-amino-N-(4-methoxyphenyl)benzamide**.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide[4]

- Materials: 4-nitrobenzoyl chloride, p-anisidine, Dichloromethane (DCM), Triethylamine (TEA).
- Procedure:
 1. Dissolve p-anisidine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.
 2. Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
 3. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dry DCM to the flask.
 4. Allow the reaction mixture to warm to room temperature and stir for 24 hours.
 5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 6. Upon completion, wash the reaction mixture with water and brine.
 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)-4-nitrobenzamide.

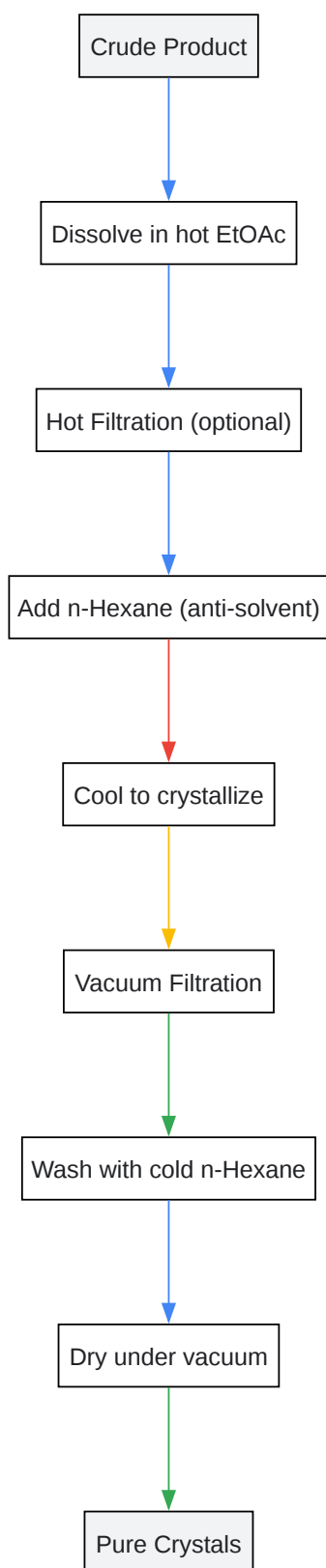
Protocol 2: Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide[4]

- Materials: N-(4-methoxyphenyl)-4-nitrobenzamide, Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).
- Procedure:
 1. Dissolve the crude N-(4-methoxyphenyl)-4-nitrobenzamide in ethanol in a hydrogenation vessel.
 2. Add a catalytic amount of 10% Pd/C to the solution.
 3. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

4. Stir the mixture vigorously at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC.
5. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
6. Wash the Celite pad with ethanol.
7. Concentrate the filtrate under reduced pressure to obtain the crude **4-amino-N-(4-methoxyphenyl)benzamide**.

Protocol 3: Purification by Recrystallization

- Materials: Crude **4-amino-N-(4-methoxyphenyl)benzamide**, Ethyl acetate (EtOAc), n-Hexane.
- Procedure:
 1. Dissolve the crude product in a minimal amount of hot ethyl acetate.
 2. If insoluble impurities are present, perform a hot filtration.
 3. Slowly add n-hexane to the hot solution until it becomes slightly turbid.
 4. Gently reheat the solution until it becomes clear again.
 5. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
 6. Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.
 7. Dry the purified crystals under vacuum.



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Caption: Recrystallization workflow for purification.

Spectral Characterization

The structural elucidation of **4-amino-N-(4-methoxyphenyl)benzamide** is accomplished through a combination of spectroscopic techniques. The following tables summarize the predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm) (Predicted in DMSO-d ₆)	Multiplicity	Integration	Assignment
~9.80	s	1H	-NH- (Amide)
~7.70	d	2H	Ar-H (ortho to -C=O)
~7.50	d	2H	Ar-H (ortho to -NH-)
~6.85	d	2H	Ar-H (meta to -NH-)
~6.60	d	2H	Ar-H (meta to -C=O)
~5.70	s (br)	2H	-NH ₂ (Amino)
~3.75	s	3H	-OCH ₃ (Methoxy)

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm) (Predicted in DMSO- d_6)	Assignment
~165.0	C=O (Amide)
~155.0	C-OCH ₃
~152.0	C-NH ₂
~132.0	C (quaternary, attached to NH)
~129.0	Ar-CH (ortho to -C=O)
~122.0	C (quaternary, attached to C=O)
~121.0	Ar-CH (ortho to -NH-)
~114.0	Ar-CH (meta to -NH-)
~113.0	Ar-CH (meta to -C=O)
~55.0	-OCH ₃

FT-IR Spectroscopy

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3450-3300	Strong	N-H stretch (amine)
3300-3200	Medium	N-H stretch (amide)
~1640	Strong	C=O stretch (amide I)
~1590	Strong	N-H bend (amide II)
~1510	Strong	Aromatic C=C stretch
~1240	Strong	C-O stretch (aryl ether)
~1310	Medium	C-N stretch

Mass Spectrometry

m/z (Predicted)	Assignment
242.11	[M] ⁺ (Molecular Ion)
120.06	[H ₂ N-C ₆ H ₄ -CO] ⁺
123.07	[CH ₃ O-C ₆ H ₄ -NH ₂] ⁺

Crystallographic Data

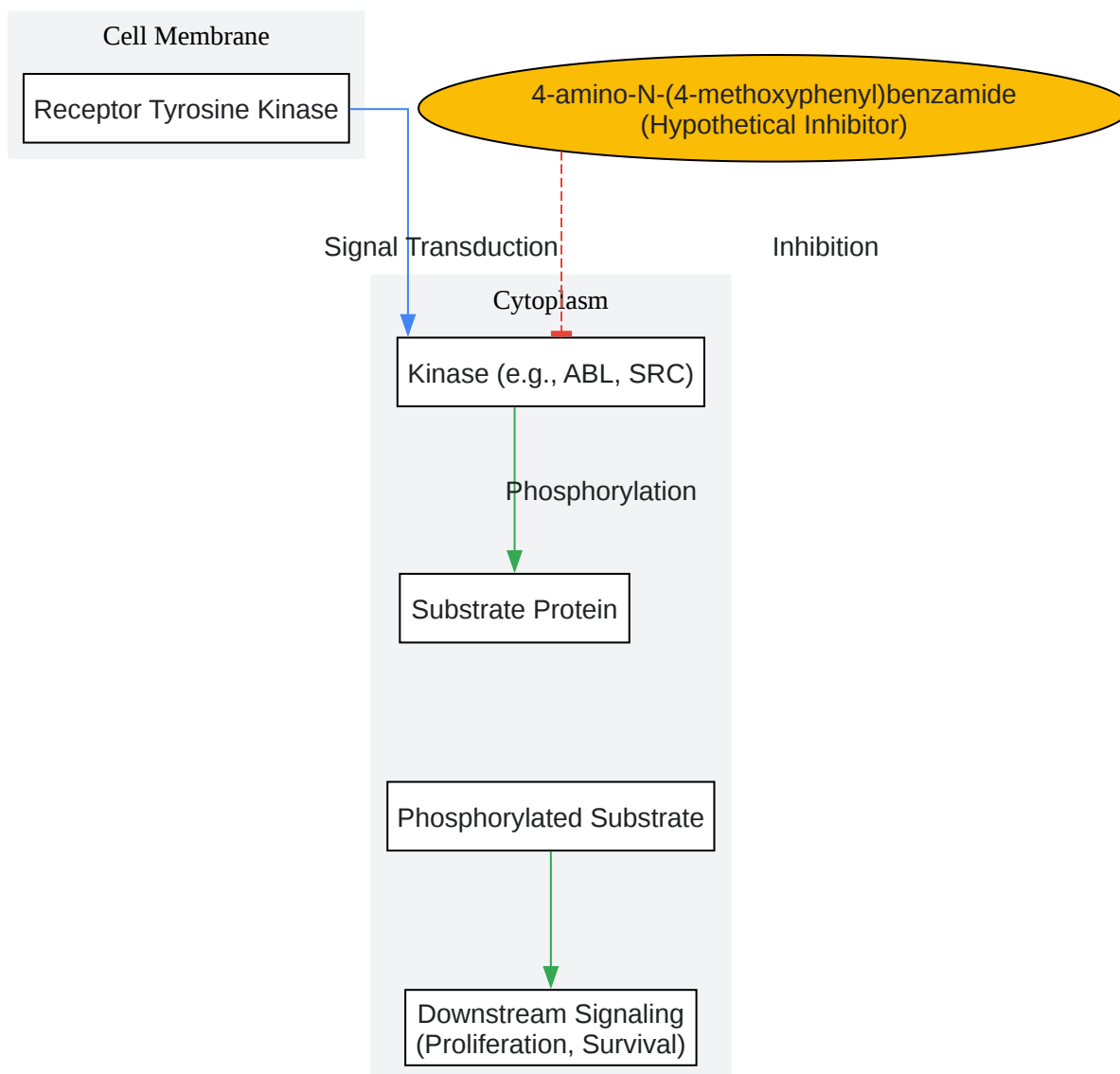
A room-temperature crystal structure for N-(4-methoxyphenyl)benzamide has been reported, which provides insight into the likely conformation of the title compound. The study revealed that the aryl rings are significantly tilted with respect to each other. This conformation is influenced by intermolecular interactions such as N—H···O hydrogen bonding and π -stacking in the crystal lattice. For **4-amino-N-(4-methoxyphenyl)benzamide**, similar intermolecular forces would be expected to play a crucial role in its solid-state packing.

Biological Activity and Signaling Pathways

While specific biological studies on **4-amino-N-(4-methoxyphenyl)benzamide** are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery. Benzamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[1]

For instance, some N-phenylbenzamide derivatives have been shown to act as inhibitors of enzymes such as DNA methyltransferases or kinases.^{[5][6]} The mechanism of action often involves the compound binding to the active site of the target protein, thereby modulating its function and impacting downstream signaling pathways.

Below is a generalized diagram illustrating a potential mechanism of action for a benzamide derivative acting as a kinase inhibitor.



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Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of **4-amino-N-(4-methoxyphenyl)benzamide**. The detailed experimental protocols for its synthesis and purification, along with the summarized spectral and crystallographic data, offer a practical resource for researchers. While the specific biological activity of this compound requires further investigation, the established importance of the benzamide scaffold in medicinal chemistry suggests its potential as a valuable building block for the development of novel therapeutic agents. This document aims to facilitate further research into this and related compounds.

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